5-Amino-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
5-Amino-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H8FNO3S It is a sulfonyl fluoride derivative, characterized by the presence of an amino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxybenzene-1-sulfonyl fluoride can be achieved through a multi-step process. One common method involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonyl azide derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Scientific Research Applications
5-Amino-2-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein labeling due to its reactivity with nucleophilic amino acid residues.
Material Science: Employed in the synthesis of functional materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methoxybenzene-1-sulfonyl fluoride
- 5-Amino-2-methoxybenzenesulfonamide
- 5-Amino-2-methoxybenzenesulfonic acid
Uniqueness
5-Amino-2-methoxybenzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCAHNFNYFNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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